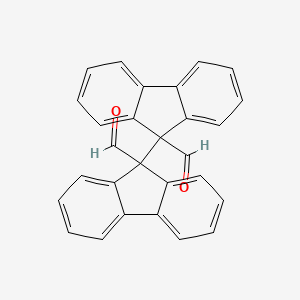

Raptinal

描述

Raptinal 是一种双芴二甲醛化合物,以其通过内在线粒体途径快速诱导凋亡的能力而闻名。 它直接激活 caspase-3,绕过 caspase-8 和 caspase-9 等启动型 caspase 的激活 。这种独特的特性使 this compound 成为癌症研究和治疗中宝贵的工具。

科学研究应用

Raptinal 在科学研究中具有广泛的应用:

化学: 用作有机合成中的试剂,以及用作研究反应机理的探针。

生物学: 用于在细胞培养研究中诱导凋亡,有助于理解细胞死亡途径。

医学: 由于其快速诱导癌细胞凋亡的能力,正在研究其在癌症治疗中的潜力.

工业: 在开发新型治疗剂和研究凋亡相关疾病方面具有潜在的应用。

作用机制

Raptinal 通过直接激活 caspase-3(凋亡途径中重要的执行者 caspase)来发挥其作用。这种激活导致各种细胞底物的裂解,最终导致细胞死亡。分子靶标包括:

Caspase-3: 直接激活绕过上游 caspase。

线粒体途径: 涉及细胞色素 c 的释放和凋亡小体的形成.

生化分析

Biochemical Properties

Raptinal induces an expeditious intrinsic apoptotic pathway, in addition to the shutdown of mitochondrial function for cancerous cells . It promotes the release of cytochrome c from the mitochondria and subsequently activates the intrinsic apoptotic pathway .

Cellular Effects

This compound is very effective at inducing apoptosis in a variety of different cell types in vitro and in vivo . It can rapidly trigger apoptosis . In hepatocellular carcinoma–induced mice, this compound-loaded silver nanoparticles (AgNPs) were tested to evaluate its efficacy and targeting to HCC .

Molecular Mechanism

This compound exerts its effects at the molecular level by promoting the release of cytochrome c from the mitochondria, which subsequently activates the intrinsic apoptotic pathway . It also inhibits the activity of caspase-activated Pannexin 1 (PANX1), a ubiquitously expressed transmembrane channel that regulates many cell death-associated processes .

Temporal Effects in Laboratory Settings

It has been observed that this compound-loaded AgNPs group had a significant increase in both apoptotic genes of cytochrome c and Caspase 3 .

Dosage Effects in Animal Models

In hepatocellular carcinoma–induced mice, both this compound and this compound-loaded silver nanoparticles (AgNPs) were tested. The results showed that this compound-loaded AgNPs group had significant increase in both apoptotic genes of cytochrome c and Caspase 3 .

Metabolic Pathways

It is known that this compound induces an intrinsic apoptotic pathway, which involves a series of biochemical reactions .

Transport and Distribution

It is known that this compound can rapidly trigger apoptosis in a variety of different cell types .

Subcellular Localization

It is known that this compound can rapidly trigger apoptosis in a variety of different cell types .

准备方法

合成路线和反应条件

Raptinal 可以通过多步有机合成过程合成。合成通常涉及以下步骤:

双芴核的形成: 双芴核是通过芴衍生物之间的 Suzuki 偶联反应合成的。

醛基的引入: 醛基是通过甲酰化反应引入的,通常使用 Vilsmeier-Haack 或 Duff 甲酰化方法。

纯化: 最终产物通过柱色谱法进行纯化以达到高纯度。

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成可能涉及扩大实验室程序,并针对产量和纯度进行优化。这可能包括使用连续流动反应器和先进的纯化技术,如高效液相色谱 (HPLC)。

化学反应分析

反应类型

Raptinal 经历了几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成羧酸。

还原: this compound 的还原可以产生醇衍生物。

取代: 亲电取代反应可以修饰 this compound 的芳香环。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。

取代: 亲电取代反应通常使用溴 (Br₂) 或硝酸 (HNO₃) 等试剂。

主要产物

氧化: 羧酸。

还原: 醇。

取代: this compound 的卤代或硝化衍生物。

相似化合物的比较

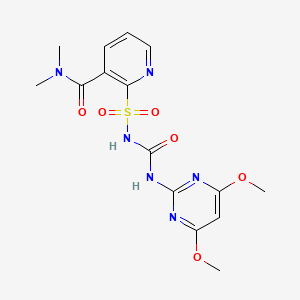

Raptinal 因其快速诱导凋亡而独一无二。类似的化合物包括:

鬼臼毒素: 一种有效的凋亡诱导剂,但具有更广泛的靶标范围。

阿霉素: 一种抗癌剂,通过 DNA 插入和活性氧的产生来诱导凋亡。

紫杉醇: 通过稳定微管并抑制细胞分裂来促进凋亡。

This compound 因其在激活 caspase-3 方面的特异性和快速作用而脱颖而出,使其成为凋亡研究和潜在治疗应用中宝贵的工具 .

如果您还有其他问题或需要更多详细信息,请随时提问!

属性

IUPAC Name |

9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANOOJJBKXTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

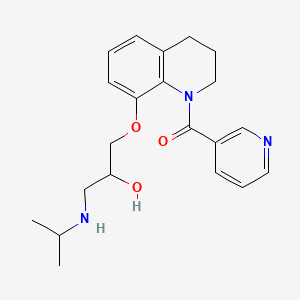

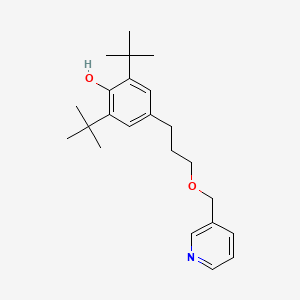

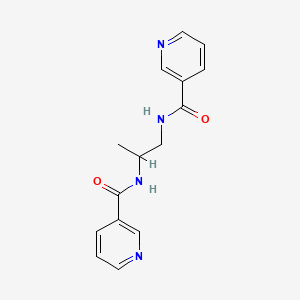

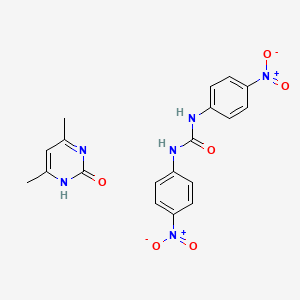

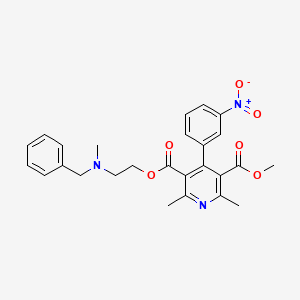

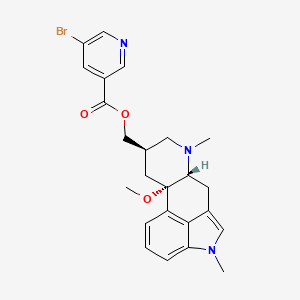

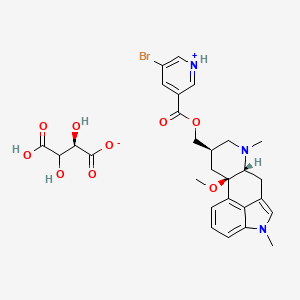

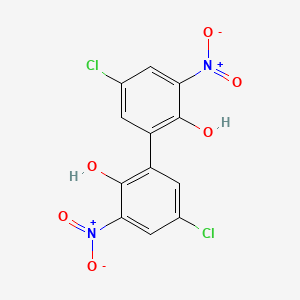

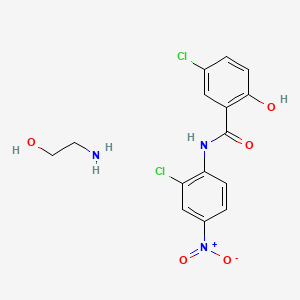

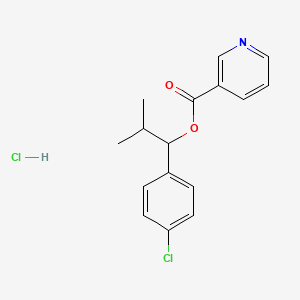

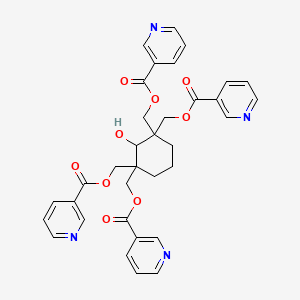

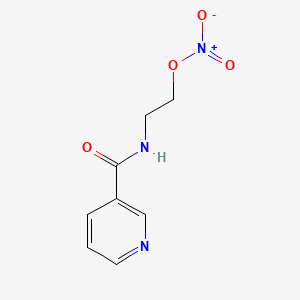

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Raptinal?

A: this compound is a small molecule that acts as a potent activator of caspase-3, a key executioner protease in the apoptotic pathway. [, , , , ] This activation leads to both intrinsic apoptosis, characterized by mitochondrial outer membrane permeabilization, and a form of inflammatory cell death called pyroptosis. [, , ] Notably, this compound can induce apoptosis even in the absence of key pro-apoptotic proteins like BAX and BAK, suggesting a unique mechanism for bypassing certain apoptotic checkpoints. []

Q2: How does this compound induce pyroptosis?

A: this compound, through its activation of caspase-3, can cleave Gasdermin E (GSDME). [, ] This cleavage allows GSDME to form pores in the plasma membrane, leading to the release of cellular contents and inflammatory signals, ultimately resulting in pyroptotic cell death. [, ]

Q3: What types of cancer cells have shown sensitivity to this compound?

A3: Research has demonstrated the efficacy of this compound against various cancer types in preclinical models. These include:

- Melanoma: this compound has been shown to induce pyroptosis in both treatment-naïve and therapy-resistant melanoma cell lines, suggesting its potential in overcoming acquired resistance to targeted therapies like BRAF and MEK inhibitors. []

- Glioblastoma: Studies on glioblastoma stem-like cells have shown that this compound induces GSDME cleavage and caspase-3 activation. [] While variations in pyroptotic response exist between mouse and human cell lines, this compound effectively triggers cell death in both. []

- Colon Cancer: In a rat model of 1,2-dimethylhydrazine-induced colon cancer, this compound treatment effectively reduced tumor development. [] This effect was associated with increased levels of pro-apoptotic markers (p53, caspase-3, Bax) and suppression of inflammatory cytokines like TNF-α and IL-6. []

- Hepatocellular Carcinoma: While details are limited, research suggests potential therapeutic applications of this compound, including nanoparticle formulations, in hepatocellular carcinoma. []

Q4: Does this compound interact with Heat Shock Protein 70 (Hsp70)?

A: Studies utilizing a fluorescence resonance energy transfer (FRET) system have investigated the interaction between this compound and the Hsp70/Bax complex. [] Findings suggest that unlike some apoptosis inducers, this compound does not directly influence the interaction between Bax and Hsp70. []

Q5: Has this compound been used to study cell-derived matrices?

A: Yes, this compound has been employed as a tool for generating brain cancer cell-derived matrices. [] By inducing apoptosis in cultured GL261 cells, this compound facilitates the decellularization process, leaving behind a matrix rich in collagen, sulfated glycosaminoglycans, and fibronectin. [] These matrices are valuable for studying tumor microenvironments and their effects on surrounding cells, such as astrocyte migration. []

Q6: Are there known resistance mechanisms to this compound?

A: Current research primarily focuses on this compound's mechanism of action and efficacy in preclinical models. While acquired resistance to this compound has not been extensively studied, its ability to induce pyroptosis even in BRAFi and MEKi resistant melanoma cells suggests a potential to overcome resistance mechanisms associated with these therapies. [] Further investigation is crucial to determine if specific resistance mechanisms to this compound may develop and how to potentially circumvent them.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。